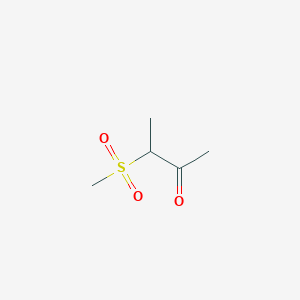

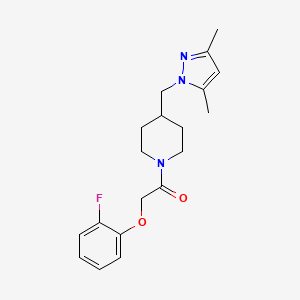

![molecular formula C10H18O2 B2493788 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis CAS No. 2137028-98-7](/img/structure/B2493788.png)

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to "1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis" involves intricate processes that often require specific conditions to achieve the desired stereochemistry. Methods such as base-catalyzed Claisen-Schmidt condensation reactions and reactions involving chalcone derivatives highlight the complexity of synthesizing structurally specific compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds analogous to the one can be elucidated using X-ray crystallography and solid-state NMR techniques, providing detailed insights into the atomic arrangement and spatial geometry. For example, studies on organophosphorus compounds reveal the impact of C−H···S contacts on the structural integrity and modifications in solid phases (Potrzebowski et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving "1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis" and its derivatives can exhibit a wide range of reactivities, such as alkylation, ring closure reactions, and cycloadditions. These reactions are fundamental in generating a diverse library of structurally related compounds for further biological and pharmacological evaluations (Roman, 2013).

Scientific Research Applications

Chemical Processes and Mechanisms

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds :

- Research on the acidolysis of β-O-4-type lignin model compounds reveals insights into the mechanisms of bond cleavage, highlighting the significance of γ-hydroxymethyl group presence and the contribution of hydride transfer mechanisms in benzyl-cation-type intermediates. This study emphasizes different reaction mechanisms based on the system used, underscoring the complexity of chemical processes in lignin-derived compounds (T. Yokoyama, 2015).

Hypervalent Molecule Studies :

- Investigations into sulfuranes and persulfuranes, classes of hypervalent molecules, highlight the theoretical understanding and synthesis of these compounds. The study of a novel hypervalent persulfurane with all carbon ligands provides insights into the bonding and geometric distortions, contributing to the broader field of main group chemistry (Z. Pu et al., 2009).

Downstream Processing of Biologically Produced Diols :

- A review on the recovery and purification methods for 1,3-propanediol and 2,3-butanediol from fermentation broth discusses the challenges and perspectives for efficient separation technologies. This research is pertinent to the sustainable production of chemicals from biomass, emphasizing the need for improved yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

Pharmacology and Biological Activities

- Ohmefentanyl Stereoisomers :

- A study on ohmefentanyl, a 4-anilidopiperidine opiate, explores the chemistry and pharmacology of its stereoisomers, particularly focusing on their cis relationship and biological activities. The review discusses the impact of structural changes on biological activity and the potential for these compounds as molecular probes in receptor-mediated phenomena (G. Brine et al., 1997).

Material Science and Applications

- Methylene-Linked Liquid Crystal Dimers :

- Research on methylene-linked liquid crystal dimers and their transition properties discusses the formation of twist-bend nematic phases, attributed to the geometry of methylene-linked odd-membered dimers. This work contributes to the understanding of liquid crystal phases and their potential applications in display technologies (P. Henderson & C. Imrie, 2011).

properties

IUPAC Name |

1-[(2R,6S)-2,6-dimethyloxan-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-10(11)9-5-7(2)12-8(3)6-9/h7-9H,4-6H2,1-3H3/t7-,8+,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJGYHONZMLCIN-JVHMLUBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(OC(C1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C1C[C@H](O[C@H](C1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

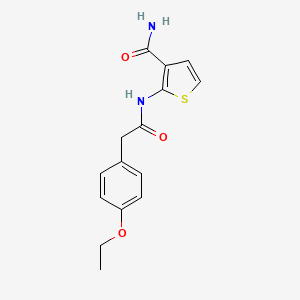

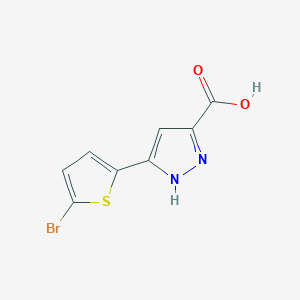

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

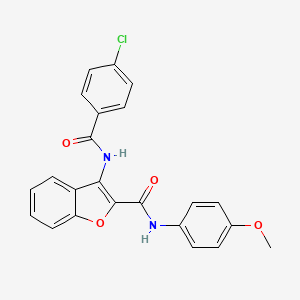

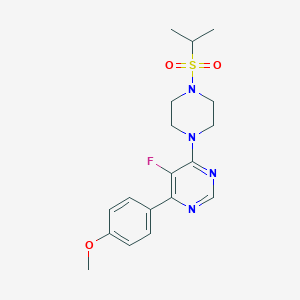

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

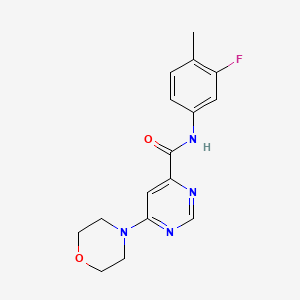

![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)

![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)